molecular formula C15H16N2O5 B2736680 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 882218-96-4

3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid

Cat. No.: B2736680
CAS No.: 882218-96-4
M. Wt: 304.302
InChI Key: LSYTZKURDFBMSV-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid is a pyrazole-based compound designed for research applications in oxidative stress and inflammation. The pyrazole core is extensively documented in scientific literature for its significant biological activity, particularly its potent antioxidant properties . Recent studies on structurally similar pyrazole derivatives have demonstrated a robust ability to scavenge free radicals such as DPPH and hydroxyl radicals, with efficacy comparable to or exceeding standard antioxidants like ascorbic acid . Furthermore, select pyrazole compounds have been shown to effectively inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models such as human platelets, confirming a protective effect against oxidative damage . The presence of both a formyl and a propanoic acid functional group on the pyrazole ring makes this molecule a valuable bifunctional intermediate for further chemical synthesis and bioconjugation, potentially for the development of novel non-steroidal anti-inflammatory drug (NSAID) precursors . Researchers investigating pathways involved in cancer, neurodegenerative diseases, and atherosclerosis may find this compound of particular interest, as oxidative stress is a key mediator in these conditions . This product is intended for research purposes only and is not approved for use in diagnostics or therapeutics.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-21-12-4-3-10(7-13(12)22-2)15-11(9-18)8-17(16-15)6-5-14(19)20/h3-4,7-9H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYTZKURDFBMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid typically involves multiple steps, starting with the formation of the pyrazol ring. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazol ring, followed by subsequent functionalization to introduce the 3,4-dimethoxyphenyl group and the formyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Key Properties/Activities
Target Compound 3,4-Dimethoxyphenyl, 4-formylpyrazole, propanoic acid C₁₆H₁₈N₂O₅* High lipophilicity (methoxy groups), reactive formyl group, polar carboxylate moiety.
3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-Dihydroxyphenyl, propanoic acid C₉H₁₀O₄ Increased polarity (dihydroxy groups); elevated under drought stress in plants.
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid 3,5-Dimethylpyrazole, phenyl, propionic acid C₁₄H₁₆N₂O₂ Reduced steric bulk (methyl vs. formyl); lower molecular weight (244.29 g/mol).
2-(2,6-Dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid Multiple methoxy groups, hydroxypropanoic acid C₂₀H₂₄O₈ Stereochemical complexity (threo/erythro forms); X-ray-confirmed conformation.

Biological Activity

3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₂₀H₂₀N₂O₄
  • CAS Number : 1170524-97-6
  • Molecular Weight : 352.39 g/mol

Biological Activity Overview

The biological activity of 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anti-inflammatory properties. In a study conducted on animal models, the administration of the compound reduced inflammatory markers and symptoms associated with conditions such as arthritis and colitis.

Key Findings :

  • Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6 in treated subjects compared to controls.
  • Mechanism of Action : The anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. This compound showed promise in inhibiting the proliferation of various cancer cell lines.

Case Study :
In vitro studies demonstrated that 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Inhibition of cell migration

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic use.

Absorption and Distribution

The compound exhibits high lipophilicity, facilitating its absorption through biological membranes. Studies indicate that it can cross the blood-brain barrier, which is beneficial for treating central nervous system disorders.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits significant biological activity, it also presents some safety concerns. Animal studies have shown mild toxicity at high doses, emphasizing the need for careful dosage management in therapeutic applications.

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